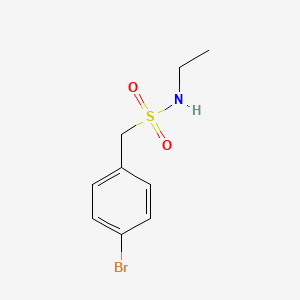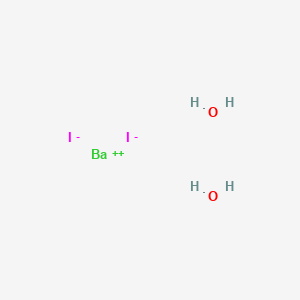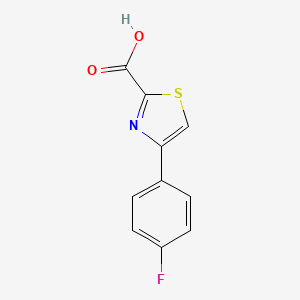
Ácido 4-(4-Fluorofenil)tiazol-2-carboxílico
Descripción general
Descripción
The compound "4-(4-Fluorophenyl)thiazole-2-carboxylic acid" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular derivative is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which can potentially influence its chemical and biological properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce functional groups. For instance, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives is achieved through a series of reactions confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and HRMS or elemental analysis . Similarly, the synthesis of Schiff bases from thiophene derivatives involves the Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde . Although these methods do not directly describe the synthesis of "4-(4-Fluorophenyl)thiazole-2-carboxylic acid," they provide insight into the general synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of related compounds such as 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole has been determined, revealing intermolecular interactions that contribute to the supramolecular network formation . Similarly, the crystal structure of 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde shows stabilization by various intermolecular interactions . These studies suggest that "4-(4-Fluorophenyl)thiazole-2-carboxylic acid" would also exhibit specific intermolecular interactions that could be analyzed through similar methods.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, often leading to the formation of novel compounds with potential biological activities. For instance, Friedel–Crafts intramolecular cyclization of 5-phenylthiazole-4-carboxylic acids leads to the formation of indeno[2,1-d]thiazoles . Additionally, photocaging of carboxylic function-bearing biomolecules using thiazole-derived fluorophores demonstrates the versatility of thiazole compounds in chemical transformations . These examples indicate that "4-(4-Fluorophenyl)thiazole-2-carboxylic acid" could also undergo various chemical reactions, potentially leading to new compounds with diverse applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For example, the antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives shows significant activity against several strains of microbes . The liquid crystalline behaviors of carboxylic acid derivatives bearing a 1,3,4-thiadiazole moiety are affected by the length of the alkoxy chain attached to the phenyl moiety . These findings suggest that the physical and chemical properties of "4-(4-Fluorophenyl)thiazole-2-carboxylic acid" would be unique and could be studied in the context of its potential applications in biological systems or materials science.
Aplicaciones Científicas De Investigación
Intermediarios farmacéuticos
Este compuesto se puede utilizar como intermedio en la síntesis de varios productos farmacéuticos . Se puede utilizar para crear moléculas complejas que se utilizan en el desarrollo de medicamentos .
Síntesis orgánica
“Ácido 4-(4-Fluorofenil)tiazol-2-carboxílico” también se utiliza en el campo de la síntesis orgánica . Se puede utilizar para sintetizar otros compuestos orgánicos, contribuyendo al desarrollo de nuevos materiales y productos químicos .
Agentes antibacterianos y antifúngicos
La investigación ha demostrado que los derivados de tiazol, como el “this compound”, pueden ser andamiajes prometedores para el desarrollo de nuevos candidatos antibacterianos y antifúngicos . Estos compuestos han mostrado actividad bactericida selectiva y potente contra patógenos Gram-positivos, incluyendo S. aureus que albergan mecanismos de resistencia genéticamente definidos .
Actividad antifúngica contra A. fumigatus resistente a azoles
Los derivados de tiazol han exhibido actividad antifúngica contra A. fumigatus resistente a azoles. Esto sugiere aplicaciones potenciales en el tratamiento de infecciones causadas por este hongo .
Actividad contra levaduras multirresistentes
Ciertos derivados de tiazol han mostrado actividad antifúngica contra levaduras multirresistentes, incluida Candida auris . Esto indica un uso potencial en la lucha contra las infecciones causadas por estas cepas resistentes .
Tratamiento de la hipertensión pulmonar
Los derivados de tiazol se pueden utilizar como intermediarios para la síntesis de medicamentos como el ambrisentan, que se utiliza para el tratamiento de la hipertensión pulmonar .
Direcciones Futuras
Thiazole derivatives, including “4-(4-Fluorophenyl)thiazole-2-carboxylic acid”, have shown a wide range of biological activities . This suggests that they could be promising candidates for the development of new therapeutic agents. Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their structures for enhanced activity and selectivity .
Análisis Bioquímico
Biochemical Properties
4-(4-Fluorophenyl)thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can alter signaling pathways within cells, affecting cellular functions and processes.
Cellular Effects
The effects of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can disrupt the signaling pathways that regulate cell growth and division . This disruption can lead to changes in gene expression, affecting the production of proteins necessary for various cellular functions. Additionally, it can alter cellular metabolism by affecting the enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 4-(4-Fluorophenyl)thiazole-2-carboxylic acid exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of effects, including changes in gene expression and cellular metabolism . The compound’s ability to inhibit specific enzymes makes it a potential candidate for therapeutic applications, particularly in diseases where these enzymes play a crucial role.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular functions.
Dosage Effects in Animal Models
The effects of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of target enzymes and adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s effects become pronounced, leading to potential toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(4-Fluorophenyl)thiazole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, by inhibiting specific enzymes, the compound can alter the flow of metabolites through a pathway, leading to changes in the levels of various metabolites. These changes can have downstream effects on cellular functions and processes.
Transport and Distribution
Within cells and tissues, 4-(4-Fluorophenyl)thiazole-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to bind to specific transporters can affect its distribution, leading to higher concentrations in certain tissues or cells.
Subcellular Localization
The subcellular localization of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy. For instance, localization within the nucleus can enhance its ability to affect gene expression, while localization within the cytoplasm can influence its interactions with metabolic enzymes.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTZSCPHZARMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589588 | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886366-96-7 | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of NRA0562 as a potential atypical antipsychotic?
A1: While the exact mechanism is not fully elucidated in the provided abstracts, [, ] NRA0562 has been investigated for its in vitro and in vivo pharmacological profile as a potential atypical antipsychotic. This suggests it may interact with neurotransmitter systems implicated in psychosis, such as dopamine and serotonin receptors, though further research is needed to confirm its specific targets and downstream effects.
Q2: What preclinical studies have been conducted to investigate the antipsychotic potential of NRA0562?
A2: The research highlights preclinical studies conducted on rats to assess the antipsychotic profile of NRA0562. [] This likely involves behavioral tests in animal models of psychosis to evaluate the compound's efficacy in mitigating psychosis-related symptoms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)


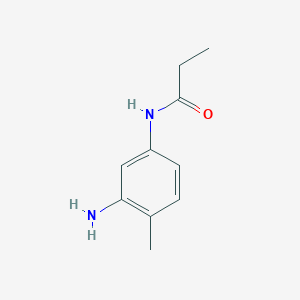
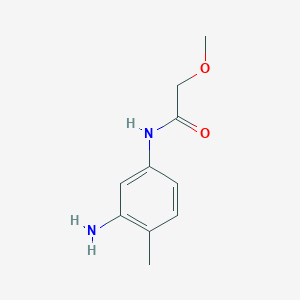

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)
